4-Chloro-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine

Catalog No.
S2929423
CAS No.
610274-08-3
M.F
C13H8ClFN2S
M. Wt
278.73
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-5-(4-fluorophenyl)-6-methylthieno[2,3-d]p...

CAS Number

610274-08-3

Product Name

4-Chloro-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine

IUPAC Name

4-chloro-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine

Molecular Formula

C13H8ClFN2S

Molecular Weight

278.73

InChI

InChI=1S/C13H8ClFN2S/c1-7-10(8-2-4-9(15)5-3-8)11-12(14)16-6-17-13(11)18-7/h2-6H,1H3

InChI Key

PYZPYNZVLOCVLC-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(S1)N=CN=C2Cl)C3=CC=C(C=C3)F

solubility

not available

Application in Anti-Inflammatory Research

Summary of the Application: Pyrimidines, including “4-Chloro-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine”, have been studied for their anti-inflammatory effects. They are known to inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Methods of Application: The methods of application typically involve in vitro and in vivo studies where the compound is introduced to a biological system, and the response is observed .

Results or Outcomes: The results indicate that a large number of pyrimidines exhibit potent anti-inflammatory effects. The structure-activity relationships (SARs) of numerous pyrimidines have been discussed in detail .

Application in Neuroprotective Research

Summary of the Application: Triazole-pyrimidine hybrid compounds, which could potentially include “4-Chloro-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine”, have been studied for their neuroprotective properties .

Results or Outcomes: The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties .

Application in Kinase Inhibition Research

Summary of the Application: Pyrrolo[2,3-d]pyrimidine derivatives, which could potentially include “4-Chloro-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine”, have been studied for their potential as multi-targeted kinase inhibitors .

Methods of Application: The methods of application typically involve in vitro studies where the compound is introduced to a biological system, and the response is observed .

Results or Outcomes: Among these novel compounds, some showed promising cytotoxic effects against four different cancer cell lines, with IC50 values ranging from 29 to 59 µM . Notably, one compound emerged as the most potent inhibitor, exhibiting significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes, with IC50 values ranging from 40 to 204 nM .

Application in Antiviral Research

Summary of the Application: Some 5‑(4‑Chlorophenyl)-1,3,4 pyrimidine derivatives have been studied for their antiviral properties .

Results or Outcomes: The results revealed that some suitably substituted aryl substituents showed much higher activity compared to those with an unsubstituted phenyl ring .

4-Chloro-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine is a heterocyclic compound belonging to the thienopyrimidine family. Its structure consists of a thieno[2,3-d]pyrimidine core, which is characterized by the presence of a chlorine atom, a fluorophenyl substituent, and a methyl group at specific positions on the aromatic system. This unique arrangement contributes to its distinctive chemical properties and reactivity, making it a compound of interest in medicinal chemistry and materials science.

  • Substitution Reactions: The chlorine atom can be replaced by various nucleophiles under suitable conditions.
  • Oxidation and Reduction: The compound can participate in redox reactions that alter its oxidation state.
  • Coupling Reactions: It can form bonds with other aromatic compounds through coupling reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

  • Nucleophiles: For substitution reactions.
  • Oxidizing Agents: For oxidation processes.
  • Reducing Agents: For reduction processes.
  • Catalysts: Such as palladium catalysts for facilitating coupling reactions .

Major Products Formed

The products formed from these reactions depend on the specific reagents and conditions employed. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions may produce complex aromatic systems.

Research indicates that 4-Chloro-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine exhibits significant biological activity. It has been investigated for its potential as an enzyme inhibitor and receptor modulator. Notably, studies have shown its anticancer, anti-inflammatory, and antimicrobial properties. The compound's mechanism of action may involve the inhibition of specific enzymes or modulation of receptor activity, facilitated by the structural features of the fluorophenyl and thienopyrimidine moieties.

4-Chloro-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine has several applications across various fields:

  • Medicinal Chemistry: Investigated as a pharmacophore in drug design due to its anti-inflammatory and anticancer properties.
  • Materials Science: Its unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices.
  • Biological Studies: Used in studies exploring interactions with biological targets such as enzymes and receptors.

Studies on the interactions of 4-Chloro-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine with biological targets have revealed its potential as an effective modulator of various enzymatic pathways. Its interactions are primarily mediated through specific binding affinities associated with its unique structural components. Ongoing research aims to elucidate these interactions further to optimize its therapeutic applications.

Several compounds share structural similarities with 4-Chloro-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine. Below is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesUnique Attributes
6-Methylthieno[2,3-d]pyrimidine-4(3H)-thioneLacks fluorophenyl substituentPotentially less bioactive compared to the fluorinated variant
5-(phenyl)-6-methylthieno[2,3-d]pyrimidine-4(3H)-thioneContains phenyl instead of fluorophenylMay exhibit different electronic properties due to lack of fluorine
5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidine-4(3H)-thioneSubstituted by chlorine instead of fluorineChlorine may alter solubility and reactivity differently
5-(methylphenyl)-6-methylthieno[2,3-d]pyrimidine-4(3H)-thioneContains methylphenyl substituentCould display different pharmacokinetic profiles

These comparisons illustrate how variations in substituents can significantly influence the chemical behavior and biological activity of similar compounds. The presence of the fluorine atom in 4-Chloro-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine is particularly notable for enhancing its pharmacological properties compared to its analogs.

XLogP3

4.6

Dates

Last modified: 08-17-2023

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